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Compound of Interest

Compound Name: Benzyl N-(5-iodopentyl)carbamate

Cat. No.: B1311885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications
Benzyl N-(5-iodopentyl)carbamate is a bifunctional chemical reagent used in organic

synthesis and drug development. Its structure incorporates two key functional groups: a

terminal primary alkyl iodide and a benzyl carbamate (Cbz)-protected amine. This arrangement

makes it an ideal linker for introducing a flexible five-carbon chain with a masked primary amine

onto a target molecule.

The primary application of this reagent is in the alkylation of nucleophiles such as amines,

phenols, and thiols. The alkyl iodide end of the molecule readily participates in SN2 reactions,

forming a stable covalent bond with the target. The Cbz group provides robust protection for

the amine functionality, which can be selectively removed under specific conditions in a later

synthetic step.[1] This strategy is particularly valuable in the synthesis of complex molecules,

including PROTACs (Proteolysis Targeting Chimeras), where this reagent can serve as a

versatile aliphatic linker.[2]

The key features of Benzyl N-(5-iodopentyl)carbamate in synthesis are:

Efficient Alkylation: The primary iodide is a good leaving group, facilitating efficient alkylation

of a wide range of nucleophiles.
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Stable Protecting Group: The benzyl carbamate (Cbz) group is stable to a variety of reaction

conditions, ensuring the amine remains protected during subsequent synthetic

manipulations.[3]

Orthogonal Deprotection: The Cbz group can be cleanly removed by catalytic

hydrogenolysis, a mild method that is often compatible with other functional groups.[4][5]

Synthesis of Benzyl N-(5-iodopentyl)carbamate
The alkylating agent itself can be synthesized from commercially available starting materials. A

common route involves the Cbz protection of 5-amino-1-pentanol, followed by conversion of

the terminal hydroxyl group to an iodide.
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5-Amino-1-pentanol

1. Benzyl Chloroformate (Cbz-Cl)
2. Base (e.g., NaHCO₃)

3. Solvent (e.g., THF/H₂O)

Benzyl N-(5-hydroxypentyl)carbamate

1. Imidazole, PPh₃
2. Iodine (I₂)

3. Solvent (e.g., DCM)

Benzyl N-(5-iodopentyl)carbamate

Click to download full resolution via product page

Caption: Synthesis of Benzyl N-(5-iodopentyl)carbamate.
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Experimental Protocols
This protocol describes a general method for the alkylation of a primary or secondary amine

(Target-NHR, where R = H or Alkyl) using Benzyl N-(5-iodopentyl)carbamate.

Materials:

Target amine (1.0 eq)

Benzyl N-(5-iodopentyl)carbamate (1.1 - 1.5 eq)

Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Potassium Iodide (KI) (catalytic amount, optional)

Procedure:

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the target

amine and the anhydrous solvent.

Add the base (e.g., K₂CO₃) and catalytic KI (if used).

Stir the suspension at room temperature for 10-15 minutes.

Add Benzyl N-(5-iodopentyl)carbamate to the reaction mixture.

Heat the reaction to a temperature between 60-80 °C.

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The

reaction is typically complete within 12-24 hours.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl

acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

N-alkylated product.

This protocol outlines the removal of the benzyl carbamate protecting group to reveal the

primary amine.

Materials:

Cbz-protected compound (1.0 eq)

Catalyst: Palladium on carbon (Pd/C, 10 wt. %, ~10 mol % Pd)

Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

Hydrogen source: Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

Dissolve the Cbz-protected compound in the chosen solvent in a flask suitable for

hydrogenation.

Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (repeat 2-3 times).

Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously

at room temperature.

Monitor the reaction for the consumption of starting material (typically 2-16 hours).

Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert

gas (e.g., nitrogen).
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the

pad with the reaction solvent.

Concentrate the filtrate under reduced pressure to yield the deprotected primary amine

product. Further purification may be performed if necessary.

Data Presentation
The following table summarizes typical reaction parameters for the alkylation and subsequent

deprotection steps. Yields are representative of standard SN2 alkylations of amines with alkyl

iodides and catalytic hydrogenolysis procedures.

Step Reaction Reagents Solvent
Temperat
ure

Time (h)
Typical
Yield

1
N-

Alkylation

Target-

NHR,

K₂CO₃,

Benzyl N-

(5-

iodopentyl)

carbamate

DMF 60-80 °C 12 - 24 70 - 95%

2

Cbz

Deprotectio

n

Cbz-

protected

product,

10% Pd/C,

H₂

Methanol
Room

Temp.
2 - 16 >90%

Experimental Workflow and Logic Diagram
The overall process involves the initial coupling of the target molecule with the alkylating agent,

followed by purification and a final deprotection step to yield the functionalized product.
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Caption: General experimental workflow for alkylation and deprotection.
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The logical relationship in a drug development context, such as PROTAC synthesis, involves

using the reagent to link a warhead (ligand for a target protein) to a linker that will be further

functionalized.

Functionalized IntermediateWarhead Nucleophilic Handle
(e.g., -NH₂, -OH, -SH)

Warhead-Linker Conjugate Cbz-Protected Amine Terminus

Alkylation

Alkylating Agent Benzyl N-(5-iodopentyl)carbamate Final PROTAC Molecule

Deprotection &
Further Coupling

E3 Ligase Ligand With reactive group for coupling

Click to download full resolution via product page

Caption: Logical use of the reagent in PROTAC synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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